11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane
Description
11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[56]Dodecane is a spirocyclic compound that features a unique structural motif combining a fluoropyridine moiety with an oxadiazaspiro scaffold
Properties
IUPAC Name |
11-(3-fluoropyridin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-12-3-1-6-17-13(12)18-7-8-19-11-14(10-18)4-2-5-16-9-14/h1,3,6,16H,2,4-5,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBNHWZAYWJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)CN(CCOC2)C3=C(C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C).
Construction of the Spirocyclic Scaffold: The spirocyclic structure is often formed via a coupling reaction involving spirocyclic 1,2,3-triazole intermediates. This step may require specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the fluorination step and large-scale coupling reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the specific functional groups present and the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced spirocyclic compounds.
Scientific Research Applications
11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms of action.
Industrial Applications: The compound’s chemical properties can be leveraged in the synthesis of other complex molecules, making it valuable in industrial chemistry.
Mechanism of Action
The mechanism of action of 11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the spirocyclic scaffold provides structural rigidity and stability. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties but lacking the spirocyclic structure.
8-Azaspiro[5.6]dodecane: A spirocyclic compound without the fluoropyridine moiety, used in various synthetic applications.
Uniqueness
11-(3-Fluoropyridin-2-Yl)-8-Oxa-2,11-Diazaspiro[5.6]Dodecane is unique due to its combination of a fluoropyridine moiety and a spirocyclic scaffold, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
